3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile is a chemical compound that features a piperidine ring substituted with a benzyl group and a nitrile group
Mechanism of Action
Target of Action
The primary target of 3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile is associated with the management of Alzheimer’s disease . The compound has shown potential in modulating different targets involved in the neurodegenerative cascade of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets by preventing β-sheet aggregation and fibril formation . It may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates . The compound also demonstrated an ability to inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis via interaction with the acetylcholinesterase peripheral anionic site .
Biochemical Pathways
The affected pathways involve the inhibition of the toxic conformation of amyloid-beta 1–42 and stabilization of the α-helical content . This interaction with amyloid-beta is crucial in the pathogenesis of Alzheimer’s disease, as the accumulation of amyloid-beta plaques is a characteristic feature of the disease.
Result of Action
The compound exerts a neuroprotective action on SH-SY5Y cells towards amyloid-beta and hydrogen peroxide-mediated cell death and oxidative injury by inhibiting reactive oxygen species generation . Moreover, administration of the compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
Biochemical Analysis
Biochemical Properties
3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine, which can affect neurotransmission. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to acetylcholinesterase inhibits the enzyme, leading to increased acetylcholine levels. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged activation of signaling pathways and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity without adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can have distinct biochemical activities. These metabolic pathways can influence the compound’s overall efficacy and toxicity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability to target biomolecules and its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism. Understanding its subcellular localization helps elucidate its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile typically involves the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using appropriate nitrile-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the nitrile group.
3-(4-Benzylpiperidin-1-yl)propionic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(4-Benzylpiperidin-1-yl)butanoic acid: Contains a butanoic acid group instead of a nitrile group.
Uniqueness
3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile is unique due to the presence of both the nitrile and benzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-9-6-15(18)17-10-7-14(8-11-17)12-13-4-2-1-3-5-13/h1-5,14H,6-8,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRMYTZFCMQXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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